[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-bromo-6-hydroxy-9H-purin-9-yl)oxolan-2-yl]methyl acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2’,3’,5’-tri-O-acetylinosine typically involves the bromination of inosine followed by acetylation. The reaction conditions often require the use of bromine or a brominating agent in an organic solvent, followed by acetylation using acetic anhydride in the presence of a catalyst .
Industrial Production Methods
it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2’,3’,5’-tri-O-acetylinosine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: The major product is 2-Bromo-inosine.
Scientific Research Applications
2-Bromo-2’,3’,5’-tri-O-acetylinosine is widely used in scientific research, particularly in the following areas:
Mechanism of Action
2-Bromo-2’,3’,5’-tri-O-acetylinosine exerts its effects by inhibiting viral replication. It targets the viral DNA polymerase, thereby preventing the synthesis of viral DNA. This inhibition disrupts the viral life cycle and reduces viral proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-inosine
- 2’,3’,5’-Tri-O-acetylinosine
- 2-Bromo-2’,3’,5’-tri-O-acetyladenosine
Uniqueness
2-Bromo-2’,3’,5’-tri-O-acetylinosine is unique due to its combined bromination and acetylation, which confer specific chemical properties and biological activities. Its ability to inhibit viral replication makes it particularly valuable in antiviral research.
Properties
IUPAC Name |
[3,4-diacetyloxy-5-(2-bromo-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN4O8/c1-6(22)26-4-9-11(27-7(2)23)12(28-8(3)24)15(29-9)21-5-18-10-13(21)19-16(17)20-14(10)25/h5,9,11-12,15H,4H2,1-3H3,(H,19,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYPUYTWISKOLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(NC3=O)Br)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN4O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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